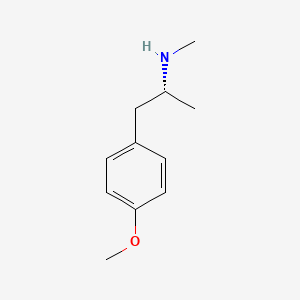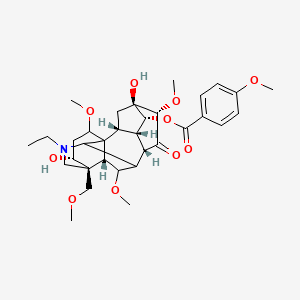
16-epi-Pyrojesaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-epi-Pyrojesaconitine is a pyro-type alkaloid derived from the Aconitum species. It is known for its potent analgesic properties, although its activity is lower than that of its parent alkaloids such as aconitine, mesaconitine, hypaconitine, and jesaconitine . This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and biological activities.
Méthodes De Préparation
The preparation of 16-epi-Pyrojesaconitine involves the hydrolysis of aconitine. This process can be carried out using high-performance liquid chromatography-mass spectrometry (HPLC-MSn) combined with quantum chemical calculations . The hydrolysis typically involves heating aconitine in water, which leads to the formation of various hydrolysis products, including this compound
Analyse Des Réactions Chimiques
16-epi-Pyrojesaconitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
16-epi-Pyrojesaconitine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity and properties of pyro-type alkaloids. In biology, it is investigated for its potential analgesic and anti-inflammatory properties . In medicine, it is studied for its potential use in pain management and as a lead compound for the development of new analgesic drugs . Additionally, its unique structure makes it a valuable compound for structural and mechanistic studies in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 16-epi-Pyrojesaconitine involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its analgesic effects by binding to and modulating the activity of certain ion channels and receptors involved in pain signaling . The exact molecular targets and pathways are still under investigation, but it is known that the compound can affect the central nervous system and modulate pain perception.
Comparaison Avec Des Composés Similaires
16-epi-Pyrojesaconitine is similar to other pyro-type alkaloids such as pyrojesaconitine, aconitine, mesaconitine, hypaconitine, and jesaconitine . it is unique in its specific structural configuration, which gives it distinct biological activities. Compared to its parent alkaloids, this compound has a lower analgesic activity but still retains significant biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C33H45NO10 |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S,8S,13R,14R,17S)-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-7-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H45NO10/c1-7-34-14-31(15-39-2)19(35)12-20(41-4)33-18-13-32(38)28(44-30(37)16-8-10-17(40-3)11-9-16)21(18)22(24(36)29(32)43-6)23(27(33)34)25(42-5)26(31)33/h8-11,18-23,25-29,35,38H,7,12-15H2,1-6H3/t18-,19-,20?,21+,22+,23?,25?,26-,27?,28-,29-,31+,32-,33?/m1/s1 |
Clé InChI |
QMGHUXIUNPVSHV-YJRZMURVSA-N |
SMILES isomérique |
CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@@H](C5=O)OC)O)OC)OC)O)COC |
SMILES canonique |
CCN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5=O)OC)O)OC)OC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


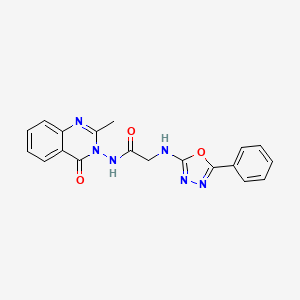

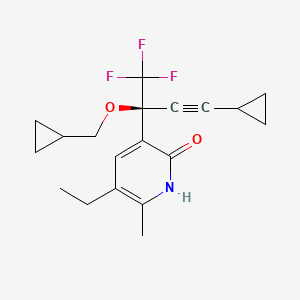
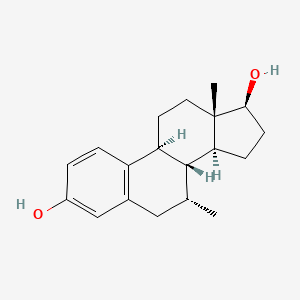


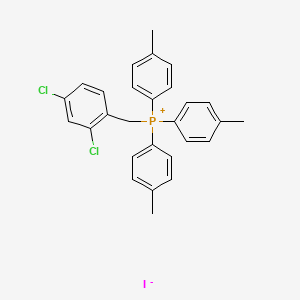
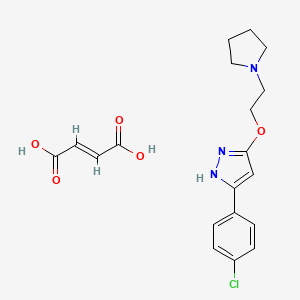

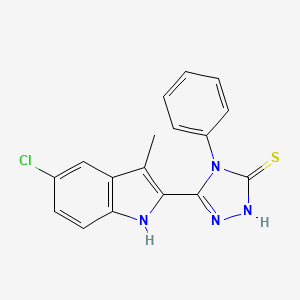
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)

